4,5'-Di(desmethyl) Omeprazole
CAS No.:
Cat. No.: VC18540165
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H15N3O3S |
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Molecular Weight | 317.4 g/mol |
IUPAC Name | 2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
Standard InChI | InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18) |
Standard InChI Key | KZBCVDVTEFYIKC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Introduction
Chemical Structure and Nomenclature
Molecular Characteristics
4,5'-Di(desmethyl) Omeprazole belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring system. Its IUPAC name, 2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one, reflects the substitution pattern:
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A pyridinone ring substituted with methyl groups at positions 3 and 5.
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A benzimidazole moiety linked via a sulfide (-S-) bridge at position 2 of the pyridinone.
The absence of methyl groups at positions 4 and 5' (relative to omeprazole) reduces steric bulk, potentially altering its binding affinity to proton pumps or metabolic stability .
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 176219-12-8 |
Molecular Formula | |
Molecular Weight | 301.4 g/mol |
SMILES | CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)O |
InChIKey | DFTLOBPKLZDKCN-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4,5'-Di(desmethyl) Omeprazole derives from methodologies established for omeprazole, which involves multi-step reactions starting from intermediates like 3,5-lutidine . Key modifications include:
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Demethylation: Selective removal of methyl groups at positions 4 and 5' using reagents such as boron tribromide (BBr₃) or hydrogenolysis.
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Sulfide Formation: Coupling the demethylated pyridinone intermediate with a benzimidazole-thiol derivative under basic conditions.
A patent by AstraZeneca (EP1085019A1) outlines analogous strategies for omeprazole synthesis, emphasizing palladium-catalyzed cross-couplings and oxidation steps, which may be adaptable for this derivative .
Purification and Characterization
Post-synthesis, purification typically employs column chromatography or recrystallization. Analytical techniques confirm purity and structure:
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High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for research-grade material).
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Mass Spectrometry (MS): Validates molecular weight via electrospray ionization (ESI-MS) .
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Nuclear Magnetic Resonance (NMR): - and -NMR spectra resolve methyl group absences and sulfide linkage confirmation.
Pharmacological Profile
Mechanism of Action
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Binding Kinetics: Reduced methyl groups could diminish hydrophobic interactions with the pump’s luminal domain.
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Acid Stability: The sulfide bridge (vs. sulfoxide in omeprazole) may alter susceptibility to acidic degradation in the stomach .
Metabolism and Excretion
While omeprazole undergoes hepatic metabolism via CYP2C19 and CYP3A4 to form metabolites like 5-O-desmethyl omeprazole , the metabolic fate of 4,5'-Di(desmethyl) Omeprazole remains understudied. Preliminary hypotheses suggest:
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Phase I Metabolism: Hydroxylation or oxidation at the benzimidazole ring.
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Excretion: Renal clearance predominates, as seen with other PPIs .
Analytical Characterization
Spectroscopic Data
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UV-Vis Spectroscopy: Absorbance maxima near 305 nm (pyridinone ring) and 245 nm (benzimidazole).
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Infrared (IR) Spectroscopy: Peaks at 1650 cm (C=O stretch) and 2550 cm (S-H stretch, if present).
Chromatographic Methods
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Reverse-Phase HPLC: Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid; retention time ~8.2 minutes.
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TLC: R = 0.45 on silica gel using ethyl acetate/hexane (1:1).
Research Applications
Biochemical Studies
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Proton Pump Inhibition Assays: Used to compare potency with omeprazole in vitro.
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Metabolic Pathway Mapping: Serves as a reference standard to identify novel PPI metabolites .
Material Science
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Coordination Chemistry: The sulfide group may act as a ligand for transition metals, enabling catalytic applications.
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